molecular formula C25H26N2O5S B4196878 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide

Cat. No. B4196878
M. Wt: 466.6 g/mol
InChI Key: PENSKYUQTAGYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been developed as a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, cell survival, and cell death. XNT has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide works by inhibiting the activity of PARP-1, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP-1 is activated to repair the damage. However, in certain conditions, such as cancer and neurodegenerative diseases, PARP-1 can become overactivated, leading to excessive DNA repair and cell survival. By inhibiting PARP-1, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide can selectively target cancer cells and diseased neurons, leading to increased cell death and improved outcomes.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to protect neurons from oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammatory disorder models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to reduce inflammation and improve tissue damage, leading to improved outcomes.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide is its potency and selectivity for PARP-1 inhibition. This allows for targeted inhibition of PARP-1 in cancer cells and diseased neurons, while sparing healthy cells. Another advantage is its potential for combination therapy with radiation therapy and chemotherapy, which could lead to improved outcomes for cancer patients. One limitation of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide. One area of interest is the development of novel formulations of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide that improve its solubility and bioavailability, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide in combination with other PARP inhibitors, which could lead to synergistic effects and improved outcomes in cancer and neurodegenerative diseases. Finally, there is potential for the development of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide analogues with improved potency and selectivity for PARP-1 inhibition, which could lead to the development of novel therapeutics for a variety of diseases.

Scientific Research Applications

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are thought to be key factors in the development of diseases such as Alzheimer's and Parkinson's. In inflammatory disorder research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to reduce inflammation and improve tissue damage in models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-2-31-17-7-16-26-33(29,30)19-14-12-18(13-15-19)27-25(28)24-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)24/h3-6,8-15,24,26H,2,7,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSKYUQTAGYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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